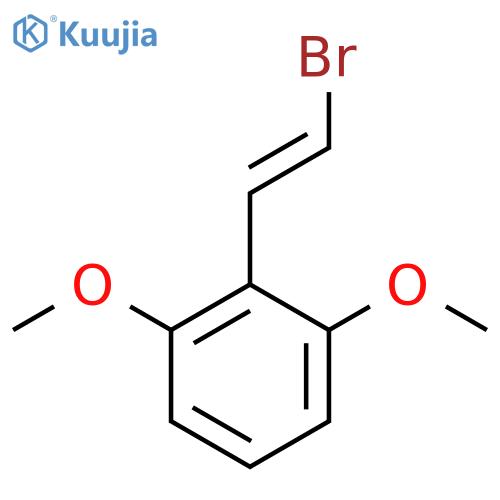Cas no 2138824-84-5 (2-(2-Bromoethenyl)-1,3-dimethoxybenzene)

2138824-84-5 structure
商品名:2-(2-Bromoethenyl)-1,3-dimethoxybenzene
2-(2-Bromoethenyl)-1,3-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromoethenyl)-1,3-dimethoxybenzene
- 2138824-84-5
- EN300-802224
- 2-(2-Bromoethenyl)-1,3-dimethoxybenzene
-
- インチ: 1S/C10H11BrO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-7H,1-2H3/b7-6+
- InChIKey: XMZCYWCDVAMCIV-VOTSOKGWSA-N
- ほほえんだ: Br/C=C/C1C(=CC=CC=1OC)OC
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-(2-Bromoethenyl)-1,3-dimethoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802224-5.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 5.0g |
$2235.0 | 2025-02-21 | |
| Enamine | EN300-802224-1.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
| Enamine | EN300-802224-2.5g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 | |
| Enamine | EN300-802224-0.05g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
| Enamine | EN300-802224-0.5g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
| Enamine | EN300-802224-10.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 10.0g |
$3315.0 | 2025-02-21 | |
| Enamine | EN300-802224-0.25g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
| Enamine | EN300-802224-0.1g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.1g |
$678.0 | 2025-02-21 |
2-(2-Bromoethenyl)-1,3-dimethoxybenzene 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2138824-84-5 (2-(2-Bromoethenyl)-1,3-dimethoxybenzene) 関連製品
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2039-76-1(3-Acetylphenanthrene)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
